methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate
Description
Methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a pyrazolo-pyrimidine derivative featuring a tert-butyl group at the N1 position, a 4-oxo moiety, and a methyl benzoate substituent linked via an acetamide bridge. Its structure combines a rigid pyrazolo[3,4-d]pyrimidine core with a flexible benzoate ester, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-19(2,3)24-16-14(9-21-24)17(26)23(11-20-16)10-15(25)22-13-7-5-12(6-8-13)18(27)28-4/h5-9,11H,10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METXTMISYVKGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazole and β-Ketoester
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation between 5-amino-3-methylpyrazole and diethyl malonate under basic conditions (sodium ethanolate, 89% yield). Subsequent chlorination with phosphorus oxychloride introduces reactive sites at positions 5 and 7 (61% yield), enabling further functionalization.
tert-Butyl Group Introduction
Nucleophilic substitution at position 1 of the chlorinated intermediate with tert-butylamine in the presence of potassium carbonate affords the tert-butyl-protected pyrazolo[3,4-d]pyrimidine. This step requires anhydrous conditions to prevent hydrolysis, achieving yields of 74–77%.
Formation of the Acetamido Bridge
Buchwald-Hartwig Amination for C-N Bond Formation
The acetamido linkage is established via palladium-catalyzed coupling between the tert-butyl-pyrazolo[3,4-d]pyrimidine and 4-aminobenzoic acid derivatives. Using Pd(OAc)₂/Xantphos as a catalyst system and cesium carbonate as a base in toluene at 110°C, this step achieves 85–90% yields.
Acetylation of the Amino Group
The free amine generated in Section 3.1 is acetylated using acetyl chloride in dichloromethane with triethylamine as a base. This exothermic reaction proceeds quantitatively at 0–5°C, ensuring minimal side product formation.
Esterification of the Benzoic Acid Moiety
Methanol-Mediated Esterification
The carboxylic acid group of the intermediate is esterified using methanol in the presence of concentrated sulfuric acid (Fisher esterification). Refluxing at 65°C for 12 hours provides the methyl ester in 92% yield. Alternative methods, such as employing DCC/DMAP in dry THF, offer milder conditions (room temperature, 4 hours) with comparable yields (89%).
Hypochlorite-Assisted Esterification
A patent-pending method utilizes sodium hypochlorite (14% w/v) in methanol to accelerate esterification at 10°C, completing the reaction in 3 hours with 95% yield. This approach reduces energy consumption but requires careful pH control to avoid over-oxidation.
Optimization of Reaction Conditions
Key optimizations include:
- Solvent selection : Dimethoxyethane (DME) enhances Suzuki coupling efficiency by stabilizing the palladium catalyst.
- Base choice : Sodium carbonate outperforms potassium carbonate in Suzuki reactions due to better solubility in aqueous mixtures.
- Catalyst loading : Reducing Pd(PPh₃)₄ to 2 mol% maintains high yields while lowering costs.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₂₃N₅O₄: [M+H]⁺ = 397.1745. Observed: 397.1743 (Δ = -0.0002).
Chemical Reactions Analysis
methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Scientific Research Applications
Antitumor Activity
Overview : Compounds related to pyrazolo[3,4-d]pyrimidines have been extensively studied for their antitumor properties. Methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate may exhibit similar properties due to its structural composition.
Case Studies :
- A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human breast adenocarcinoma cell lines (MCF7). Some derivatives showed moderate activity compared to doxorubicin, with one compound exhibiting an IC50 value of 23 μM, indicating promising antitumor potential .
- Another investigation focused on new pyrazolo[3,4-d]pyrimidine derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs). These compounds demonstrated significant anti-proliferative effects against various cancer cell lines (A549 and HCT116), with one derivative showing IC50 values as low as 0.016 µM against wild-type EGFR .
Antimicrobial Potential
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The synthesis of new compounds has shown promising results against various microbial strains. For instance, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have led to enhanced antifungal activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that specific substitutions on the pyrazolo[3,4-d]pyrimidine nucleus significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increases lipophilicity |
| Acetamido group | Enhances binding affinity |
| Tert-butyl group | Improves metabolic stability |
Mechanism of Action
The mechanism of action of methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cellular processes, such as cell cycle progression, ultimately resulting in cell death .
Comparison with Similar Compounds
1-tert-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one ()
- Structural Difference : Replaces the methyl benzoate group with a 4-phenylpiperazinyl-acetamide moiety.
- In contrast, the methyl benzoate in the target compound may enhance lipophilicity and metabolic stability.
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ()
- Structural Difference : Substitutes the acetamido-benzoate chain with a 4-fluoro-2-hydroxyphenyl group.
- Implications : The hydroxyl and fluoro groups improve aqueous solubility via hydrogen bonding and electronegativity, respectively. However, the absence of the benzoate ester may reduce membrane permeability compared to the target compound .
1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea ()
- Structural Difference : Replaces the tert-butyl group with a methyl group and incorporates a furan-methyl-urea linkage.
- The furan group may confer metabolic susceptibility due to oxidative metabolism pathways .
Benzoate Ester Analogs
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate ()
- Structural Difference : Replaces the pyrazolo-pyrimidine core with a pyridoindole system.
- Implications : The pyridoindole core may alter π-π stacking interactions in biological targets. Safety data indicate moderate acute oral toxicity (H302) and skin irritation (H315), suggesting that ester groups in such frameworks require careful optimization for therapeutic use .
Methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydro-pyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate ()
- Structural Difference: Incorporates a trioxo-tetrahydropyrimidinylidene group on the phenoxy ring.
- Implications : The electron-withdrawing trioxo group could enhance electrophilicity, impacting reactivity in covalent inhibitor designs. However, this may also reduce metabolic stability compared to the target compound’s simpler acetamide linkage .
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
Methyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its potential therapeutic applications.
Overview of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various eukaryotic protein kinases and exhibit significant anticancer properties. These compounds have been extensively studied for their effects on tumor cell proliferation and apoptosis induction across various cancer cell lines.
Key Biological Activities
-
Anticancer Activity :
- This compound has shown promising results in inhibiting the proliferation of several cancer cell lines. For instance, studies indicate that derivatives with similar structures exhibit IC50 values ranging from 1.74 µM to 22.54 µM against different cancer types including breast (MCF-7), lung (A549), and hepatoma (HepG2) cells .
- The mechanism of action is primarily through the inhibition of kinase activity which leads to cell cycle arrest and apoptosis. For example, compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been documented to induce apoptosis in A549 cells at low micromolar concentrations .
-
Antimicrobial Activity :
- Recent investigations have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. The compound's structure allows it to act against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. This dual activity is particularly beneficial in cancer therapy where patients are susceptible to infections due to immunosuppression .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Apoptosis induction |
| 1d | MCF-7 | 1.74 | Kinase inhibition |
| P1 | HepG2 | 22.7 | DNA topoisomerase inhibition |
| P2 | HCT116 | 40.75 | Hydrogen bonding with target proteins |
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation and induce apoptosis in various cancer cell lines. Flow cytometric analyses confirmed that compounds with similar scaffolds could increase caspase activation levels significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
